2-Bromo-6-methoxynaphthalene
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-6-methoxynaphthalene has been explored through various methods, including the methylation of 6-bromo-2-naphthol using dimethyl sulfate or methyl halides. An innovative approach employs tetramethylammonium chloride as a methylating agent under microwave-assisted conditions for enhanced efficiency. Another notable method is the site-directed nuclear bromination via two-phase electrolysis, offering high yield and regioselectivity. Moreover, dimethyl carbonate has emerged as an environmentally friendly substitute for traditional methylating agents, with carbon dioxide and methanol as the only by-products (Xu & He, 2010).
Molecular Structure Analysis
Spectroscopic analyses, including FT-IR, FT-Raman, and UV-VIS, facilitated by DFT method and Gaussian software, have detailed the molecular structure of 2-Bromo-6-methoxynaphthalene. The HOMO-LUMO energy gap indicates the molecule's stability, while Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations identify reactive sites, suggesting electrophilic and nucleophilic areas. These insights underline the compound's structural stability and potential as a pharmaceutical product (Saji, Prasana, Muthu, & George, 2021).
Chemical Reactions and Properties
2-Bromo-6-methoxynaphthalene reacts with carboxylic acids to produce fluorescent esters, a property exploited in HPLC analysis of biologically active compounds. This reactivity highlights its utility in analytical chemistry, particularly in pharmaceutical analysis (Gatti, Cavrini, & Roveri, 1992).
Physical Properties Analysis
The crystalline structure of 2-Methoxynaphthalene at 173K shows the molecule is nearly planar, with the methoxy group in a syn-periplanar conformation. This arrangement is characteristic and provides insight into the compound's physical properties and interactions in the solid state (Bolte & Bauch, 1998).
Chemical Properties Analysis
The electrochemical properties of Poly(2-methoxynaphthalene) (P2MN), a polymer derived from 2-Methoxynaphthalene, have been investigated, revealing its ambipolar nature capable of conducting both holes and electrons. This unique characteristic of P2MN, derived from 2-Bromo-6-methoxynaphthalene, opens up new avenues for research in organic semiconductors (Meana-Esteban et al., 2014).
Scientific Research Applications
Fluorescent Labelling Reagent : It is used as a prechromatographic fluorescent labelling reagent for analyzing dicarboxylic acids in pharmaceuticals and cosmetics, providing stable and highly fluorescent diesters useful for quality control (Gatti, Andrisano, Di Pietra, & Cavrini, 1995). Additionally, it serves as a fluorescent labelling reagent for high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
Synthesis Methods : A practical synthesis method using dimethyl carbonate as an environmentally benign substitute for methyl halides and dimethyl sulfate was presented, suggesting potential for future industrial use (Xu & He, 2010).
Anti-Cancer Potential : The compound exhibits anti-cancer activities and may be modified as a pharmaceutical product with drug-like properties and a less toxic nature (Saji, Prasana, Muthu, & George, 2021).
Building Block for Bioactive Compounds : It's used as a key intermediate in the synthesis of biologically active pyranonaphthoquinones, demonstrating its role in the development of bioactive compounds (Limaye, Gaur, Paradkar, & Natu, 2012).
Precursor to Naproxen : A synthesis method for 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the drug naproxen, using Pd-catalyzed ethynylation and regioselective addition, highlights its importance in pharmaceutical manufacturing (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Other Synthesis Applications : Various studies demonstrate its utility in different synthesis methods, such as the preparation of 6-Methoxy-2-naphthol via a Grignard reaction (Kidwell, Murphy, & Darling, 2003), and in the synthesis of 2-Hydroxy-6-naphthoic acid from 2-Naphthol (Wang, Li, Gong, Zhao, & Zhang, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-6-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFJBMBVXWNYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199116 | |
Record name | 2-Bromo-6-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxynaphthalene | |
CAS RN |
5111-65-9 | |
Record name | 2-Bromo-6-methoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5111-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-methoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-6-methoxynaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-6-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-naphthylmethylether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-6-METHOXYNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19T080MRG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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